
S-diclofenac
Übersicht
Beschreibung
ATB-337 is a hybrid molecule that combines a hydrogen sulfide donor with the nonsteroidal anti-inflammatory drug diclofenac . Hydrogen sulfide is a newly recognized signaling molecule with potent cytoprotective actions, involved in mediating many physiological processes such as the maintenance of gastrointestinal mucosal defense and repair . ATB-337 has been shown to exert significant anti-inflammatory effects while minimizing gastrointestinal damage compared to traditional nonsteroidal anti-inflammatory drugs .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ATB-337 beinhaltet die Veresterung von 2-[(2,6-Dichlorphenyl)amino]benzenessigsäure mit 4-(3-Thioxo-3H-1,2-dithiol-5-yl)phenol . Die Reaktion erfordert typischerweise die Verwendung eines Kupplungsmittels wie Dicyclohexylcarbodiimid in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin . Die Reaktion wird unter wasserfreien Bedingungen und bei einer kontrollierten Temperatur durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von ATB-337 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität mit strenger Kontrolle der Reaktionsbedingungen, um Konsistenz und Qualität zu gewährleisten . Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ATB-337 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: ATB-337 kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Thiole und andere reduzierte Schwefelverbindungen zu bilden.
Substitution: ATB-337 kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Esterbindung.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiole und reduzierte Schwefelverbindungen.
Substitution: Verschiedene substituierte Ester und Amide.
Wissenschaftliche Forschungsanwendungen
Pain Management
S-Diclofenac is widely used for managing pain associated with various conditions:
- Osteoarthritis and Rheumatoid Arthritis: Topical formulations such as 1% diclofenac sodium gel have been shown to reduce pain effectively in osteoarthritis patients. Studies indicate significant improvements in pain relief and function when compared to placebo .
- Postoperative Pain: It is utilized for managing pain following surgical procedures, particularly in orthopedic surgeries .
- Migraine Treatment: this compound has been employed off-label for acute migraine attacks due to its analgesic properties .
Anti-inflammatory Applications
This compound's anti-inflammatory capabilities make it suitable for treating:
- Biliary Colic: Off-label use includes treatment for biliary colic, providing symptomatic relief .
- Soft Tissue Injuries: It is effective in managing inflammation and pain from sports injuries and other soft tissue traumas .
Topical Formulations
Topical applications of this compound have gained popularity due to their localized effect and reduced systemic side effects:
- Topical Solutions: Formulations like diclofenac sodium 2% solution have been approved for treating knee osteoarthritis, demonstrating comparable efficacy to oral NSAIDs with fewer gastrointestinal complications .
Case Study 1: Diclofenac-Induced Stevens-Johnson Syndrome
A notable case involved a 12-year-old patient who developed Stevens-Johnson syndrome after administration of this compound for thigh pain. This rare but severe reaction underscores the importance of monitoring adverse effects associated with NSAID use .
Case Study 2: Anaphylactic Shock
In another case, a 3-year-old girl experienced anaphylactic shock following the administration of a diclofenac suppository. This incident highlights the potential for serious allergic reactions and the need for caution when prescribing NSAIDs, especially in pediatric populations .
Efficacy and Safety Profile
The efficacy of this compound has been well-documented across various studies:
Study | Design | Sample Size | Duration | Treatment | Results |
---|---|---|---|---|---|
Dreiser 1993 | Double-blind randomized | 155 | 15 days | Diclofenac hydroxyethylpyrrolidine plasters | Significant pain reduction compared to placebo |
Grace 1999 | Double-blind randomized | 70 | 2 weeks | 2% diclofenac in lecithin organogel | Improved pain scores |
Tugwell 2004 | Double-blind double dummy randomized | 622 | 12 weeks | 1.5% diclofenac/45.5% DMSO | Comparable efficacy to oral NSAIDs |
The safety profile indicates that while this compound is effective, it carries risks such as gastrointestinal bleeding, cardiovascular events, and hypersensitivity reactions . Monitoring for adverse effects is crucial in clinical practice.
Wirkmechanismus
ATB-337 exerts its effects through the release of hydrogen sulfide, which has several cytoprotective and anti-inflammatory actions . Hydrogen sulfide inhibits leukocyte adherence to the vascular endothelium and leukocyte migration to sites of inflammation . It also suppresses the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response . The molecular targets and pathways involved include the modulation of signaling pathways such as nuclear factor kappa B and mitogen-activated protein kinases .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Diclofenac: Ein nicht-steroidales Antirheumatikum, das Teil des ATB-337-Moleküls ist.
ATB-346: Ein weiteres nicht-steroidales Antirheumatikum, das Schwefelwasserstoff freisetzt.
Nicht-steroidale Antirheumatika, die Stickstoffmonoxid freisetzen: Verbindungen, die Stickstoffmonoxid freisetzen, um zytoprotektive Wirkungen zu erzielen.
Einzigartigkeit von ATB-337
ATB-337 ist einzigartig in seiner Fähigkeit, Schwefelwasserstoff freizusetzen, der im Vergleich zu herkömmlichen nicht-steroidalen Antirheumatika zusätzliche zytoprotektive und entzündungshemmende Wirkungen bietet . Dies führt zu einer Verringerung des gastrointestinalen Schadens und verbesserten Sicherheitsprofilen .
Biologische Aktivität
S-Diclofenac, a chiral non-steroidal anti-inflammatory drug (NSAID), is a potent analgesic and anti-inflammatory agent. It is the S-enantiomer of diclofenac sodium, which is widely used in clinical practice for various inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in treating pain and inflammation, and potential adverse effects.
This compound primarily exerts its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. However, research has indicated that this compound may also engage in several other mechanisms:
- Inhibition of Lipoxygenase : Impacts arachidonic acid metabolism, contributing to its anti-inflammatory properties.
- Activation of Nitric Oxide Pathways : Enhances antinociceptive effects through the nitric oxide-cGMP pathway.
- Modulation of Ion Channels : Affects acid-sensing ion channels and NMDA receptors, which may play a role in pain perception .
Efficacy in Clinical Applications
This compound has been extensively studied for its effectiveness in managing various pain conditions, particularly osteoarthritis (OA) and rheumatoid arthritis (RA). A meta-analysis evaluating its impact on knee OA demonstrated significant improvements in pain relief and physical function compared to control groups. Key findings include:
- Pain Reduction : The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores showed a mean difference of 0.84 (95% CI 0.37-1.31, p=0.0004) favoring this compound treatment.
- Improvement in Physical Function : The WOMAC physical function scores indicated a mean difference of 3.64 (95% CI 2.19-5.10, p<0.0001) for the treatment group .
Case Studies
Several case studies have highlighted both the therapeutic potential and adverse effects associated with this compound:
- Diclofenac-Induced Immune Hemolytic Anemia : A case report described a patient who developed hemolytic anemia following treatment with diclofenac, indicating the potential for serious hematological side effects .
- Anaphylactic Reactions : Another case documented anaphylaxis triggered by intravenous diclofenac administration, emphasizing the need for caution in patients with unknown drug sensitivities .
- Acute Meningism : A pediatric case linked diclofenac use to acute meningism symptoms, which resolved rapidly upon discontinuation of the drug .
Adverse Effects
While this compound is effective for pain management, it is associated with various adverse effects:
- Gastrointestinal Issues : Increased incidence of gastrointestinal complications has been reported, with a higher occurrence than control groups (OR=1.71, 95% CI 1.22-2.42, p=0.002) .
- Renal Impairment : Long-term use can lead to renal complications due to reduced renal blood flow from prostaglandin inhibition.
- Cardiovascular Risks : There is an increased risk of cardiovascular events associated with prolonged NSAID use.
Summary Table of Biological Activity
Activity | Mechanism | Efficacy Evidence |
---|---|---|
Pain Relief | COX inhibition | Significant reduction in WOMAC pain scores |
Anti-inflammatory | Inhibition of prostaglandins | Meta-analysis shows improved physical function |
Hematological Effects | Immune response | Case reports of immune hemolytic anemia |
Allergic Reactions | Anaphylaxis | Documented cases following administration |
Neurological Effects | Possible acute meningism | Case study linking symptoms to drug usage |
Eigenschaften
IUPAC Name |
[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO2S3/c24-17-5-3-6-18(25)23(17)26-19-7-2-1-4-15(19)12-21(27)28-16-10-8-14(9-11-16)20-13-22(29)31-30-20/h1-11,13,26H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDUXOHVEZVAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)NC4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318005 | |
Record name | S-Diclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912758-00-0 | |
Record name | S-Diclofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912758-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Diclofenac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912758000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Diclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.